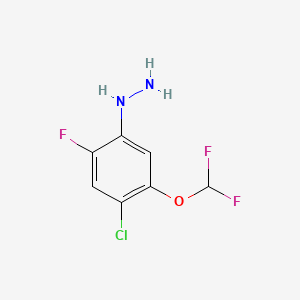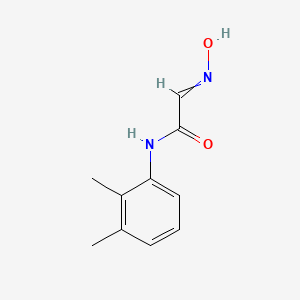
2-hydrazino-4,5,8-trimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Hydrazino-4,5,8-trimethylquinoline is a chemical compound with the molecular formula C12H15N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-4,5,8-trimethylquinoline typically involves the reaction of 4,5,8-trimethylquinoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:
- Dissolve 4,5,8-trimethylquinoline in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Hydrazino-4,5,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives with altered chemical properties.
Substitution: Compounds with different functional groups replacing the hydrazino group.
科学的研究の応用
2-Hydrazino-4,5,8-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydrazino-4,5,8-trimethylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
- 2-Hydrazino-4,7,8-trimethylquinoline
- 4-Hydrazino-2,5,8-trimethylquinoline
- 2-Hydrazino-4,6,8-trimethylquinoline
Comparison: 2-Hydrazino-4,5,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the hydrazino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
(4,5,8-trimethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)9(3)6-10(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) |
InChIキー |
WRXAXSSQNMKMGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)NN)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid](/img/structure/B8758598.png)





